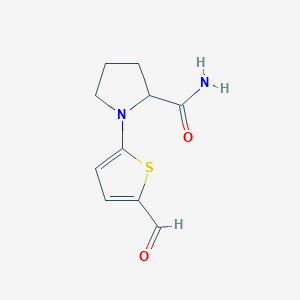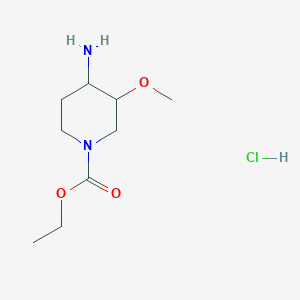
2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 3-éthoxy-N,N-diméthyl-prop-2-én-1-aminium est un composé chimique de formule moléculaire C7H14ClNO et de masse molaire de 163,65 g/mol . Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 3-éthoxy-N,N-diméthyl-prop-2-én-1-aminium implique généralement la réaction du 3-éthoxypropène avec la N,N-diméthylamine en présence d'acide chlorhydrique. Les conditions de réaction comprennent le maintien d'une température et d'un pH contrôlés pour assurer la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé implique souvent des réacteurs chimiques à grande échelle où les réactifs sont mélangés dans des conditions contrôlées. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 3-éthoxy-N,N-diméthyl-prop-2-én-1-aminium subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents produits selon l'agent oxydant utilisé.
Réduction: Les réactions de réduction peuvent conduire à la formation d'amines et d'autres formes réduites.
Substitution: Le composé peut subir des réactions de substitution où l'ion chlorure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Des nucléophiles comme les ions hydroxyde, les ions cyanure et les amines sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des aldéhydes ou des acides carboxyliques, tandis que la réduction peut produire des amines primaires ou secondaires .
Applications De Recherche Scientifique
Le chlorure de 3-éthoxy-N,N-diméthyl-prop-2-én-1-aminium a un large éventail d'applications en recherche scientifique:
Chimie: Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine: La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, par exemple dans le développement de nouveaux médicaments.
Industrie: Il est utilisé dans la production de polymères, de tensioactifs et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du chlorure de 3-éthoxy-N,N-diméthyl-prop-2-én-1-aminium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de N,N-diméthyl-prop-2-én-1-aminium: Structure similaire mais dépourvu du groupe éthoxy.
3-éthoxypropylamine: Contient le groupe éthoxy mais diffère dans la structure de l'aminium.
Chlorure de diméthyldiallylammonium: Un autre composé d'ammonium quaternaire avec des substituants différents
Unicité
Le chlorure de 3-éthoxy-N,N-diméthyl-prop-2-én-1-aminium est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxy et de la structure de l'ammonium quaternaire le rend particulièrement utile dans diverses applications .
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(E)-3-ethoxy-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-9-7-5-6-8(2)3;/h5,7H,4,6H2,1-3H3;1H/b7-5+; |
Clé InChI |
ARJBBCAULFJLBK-GZOLSCHFSA-N |
SMILES isomérique |
CCO/C=C/CN(C)C.Cl |
SMILES canonique |
CCOC=CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)


![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)





![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)
